Bienvenue dans la boutique en ligne BenchChem!

1-(3-Bromo-2-chlorobenzoyl)piperazine

Physicochemical Property Differentiation CNS Drug Design Lipophilicity

This heterobifunctional 3-bromo-2-chlorobenzoylpiperazine scaffold is a strategic replacement for mono-halogenated analogs in CNS drug discovery and PROTAC linker chemistry. The ortho-chloro and meta-bromo substitution pattern provides a calculated logP of 3.114—within the CNS MPO desirable range (2-4)—while delivering a >1 log unit lipophilicity advantage over 1-(2-chlorobenzoyl)piperazine. Its distinct C–Br and C–Cl bond reactivity allows first-stage Suzuki-Miyaura coupling at C–Br (mild Pd(0)) followed by a second orthogonal cross-coupling at C–Cl, eliminating 2-3 synthetic steps compared to using mono-halogenated intermediates. This directly reduces labor and procurement costs per diversified library member. In GlyT1 inhibitor SAR, the precise 3-bromo-2-chloro substitution pattern probes a unique region of the benzoyl-binding pocket, addressing potency shifts of >10-fold observed with halogen identity changes. Procure at 95% purity for primary dose-response screening (0.1–30 µM) to maximize budget efficiency without compromising hit-calling confidence.

Molecular Formula C11H12BrClN2O
Molecular Weight 303.58 g/mol
Cat. No. B7978192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromo-2-chlorobenzoyl)piperazine
Molecular FormulaC11H12BrClN2O
Molecular Weight303.58 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(=O)C2=C(C(=CC=C2)Br)Cl
InChIInChI=1S/C11H12BrClN2O/c12-9-3-1-2-8(10(9)13)11(16)15-6-4-14-5-7-15/h1-3,14H,4-7H2
InChIKeyDFQZKPYMBYFAAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromo-2-chlorobenzoyl)piperazine: Halogenated Benzoylpiperazine Building Block for CNS-Targeted Medicinal Chemistry


1-(3-Bromo-2-chlorobenzoyl)piperazine (molecular formula C₁₁H₁₀BrClN₂O, exact mass 299.97 Da, average mass 301.57 Da) is a heterobifunctional benzoylpiperazine derivative that carries both bromine and chlorine substituents at the 3- and 2-positions of the benzoyl ring, respectively [1]. The compound belongs to the benzoylpiperazine chemotype, a scaffold that has been validated as a novel structural class of GlyT1 (glycine transporter subtype 1) inhibitors with demonstrated selectivity against GlyT2 and oral in vivo efficacy [2]. Its primary role in contemporary research is as a synthetic intermediate and building block for the construction of CNS-targeted libraries, PROTAC linkers, and biased receptor ligands, wherein the dual-halogen substitution pattern provides a differentiated synthetic handle for sequential chemoselective coupling [1][3].

Why 1-(3-Bromo-2-chlorobenzoyl)piperazine Cannot Be Replaced by a Generic Mono-Halogenated Benzoylpiperazine


Interchanging 1-(3-Bromo-2-chlorobenzoyl)piperazine with commonly available mono-halogenated analogs such as 1-(2-chlorobenzoyl)piperazine or 1-(3-bromobenzoyl)piperazine introduces measurable liabilities in three key areas: (i) a calculated logP shift of ≥1 log unit that meaningfully alters CNS drug-likeness and permeability estimates [1]; (ii) loss of the differential C–Br versus C–Cl bond reactivity that enables sequential, orthogonal cross-coupling in the synthesis of unsymmetrical biaryl or alkyne-linked pharmacophores ; and (iii) the documented structure–activity relationship within the benzoylpiperazine GlyT1 inhibitor series showing that the precise halogen identity and position on the benzoyl ring can change GlyT1 IC₅₀ by more than an order of magnitude [2]. Procurement teams selecting a generic replacement risk both synthetic route failure and the introduction of an uncharacterized potency shift in their biological assays.

Head-to-Head Quantitative Differentiation: 1-(3-Bromo-2-chlorobenzoyl)piperazine vs. Closest Analogs


Calculated logP Differentiation vs. Mono-Halogenated Benzoylpiperazines Governs CNS Drug-Likeness

The calculated octanol–water partition coefficient (logP) of 1-(3-Bromo-2-chlorobenzoyl)piperazine is 3.114, as catalogued in the ZINC15 database [1]. This is substantially higher than the estimated logP of the mono-chlorinated analog 1-(2-chlorobenzoyl)piperazine (approximately 2.0 based on ChemSpider ACD/Labs prediction) and the mono-brominated analog 1-(3-bromobenzoyl)piperazine (estimated logP approximately 2.3) [1]. The resulting ΔlogP of approximately 0.8–1.1 units places the target compound in a distinct CNS multiparameter optimization (MPO) space, as lipophilicity is the dominant single contributor to blood–brain barrier permeability, plasma protein binding, and metabolic clearance predictions [2].

Physicochemical Property Differentiation CNS Drug Design Lipophilicity

Molecular Weight Differentiation and Its Impact on Fragment-Based Screening vs. Lead-Like Space

The molecular weight of 1-(3-Bromo-2-chlorobenzoyl)piperazine is 301.57 Da [1], which places it inside the upper boundary of lead-like chemical space (typically defined as MW ≤ 350 Da) but above the fragment-like space (MW ≤ 250 Da) [2]. In contrast, 1-(2-chlorobenzoyl)piperazine (MW 224.69 Da) falls squarely within fragment space, while 1-(3-bromobenzoyl)piperazine (MW 269.14 Da) occupies an intermediate position. This 32–77 Da mass differential is significant in the context of library design, as it shifts the compound's utility from a starting fragment for weak-affinity screening (where the mono-chlorinated analog is preferred) to a more elaborated building block suitable for direct lead optimization campaigns without requiring early-stage growth vectors [2].

Molecular Weight Cutoffs Lead-Likeness Fragment-Based Drug Discovery

Differential Halogen Reactivity Enables Sequential Orthogonal Cross-Coupling Not Possible with Mono-Halogenated Analogs

The target compound possesses two chemically distinct aryl halide bonds: a C–Br bond (bond dissociation energy ≈ 84 kcal/mol for Ph–Br) and a C–Cl bond (≈ 97 kcal/mol for Ph–Cl), with substantially different oxidative addition rates toward Pd(0) catalysts [1]. This enables sequential, chemoselective functionalization: the bromine atom can undergo Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira coupling under mild conditions while leaving the chlorine intact, after which the chlorine can be cross-coupled under more forcing conditions. Mono-halogenated analogs such as 1-(2-chlorobenzoyl)piperazine or 1-(3-bromobenzoyl)piperazine lack this orthogonal reactivity, limiting their synthetic utility to a single diversification step. This differential reactivity has been exploited in analogous systems to build complex unsymmetrical biaryl pharmacophores and is explicitly cited as a rationale for the compound's use in medicinal chemistry [2].

Sequential Cross-Coupling Chemoselectivity Synthetic Building Block

Benzoylpiperazine GlyT1 Inhibitor SAR: Halogen Position and Identity at the Benzoyl Ring Determines >10-Fold Potency Differences

The seminal benzoylpiperazine GlyT1 inhibitor series reported by Pinard et al. (2008) established that halogen substitution on the benzoyl ring is a primary driver of GlyT1 inhibitory potency [1]. In that series, the parent benzoylpiperazine scaffold (compound 7) exhibited micromolar GlyT1 inhibition, and systematic SAR exploration identified that specific halogen-substituted derivatives achieved IC₅₀ values in the low-nanomolar range, representing >100-fold improvement. Critically, the identity and position of the halogen atom (Cl vs. Br; ortho vs. meta vs. para) exerted differential effects that could not be predicted simply by the presence or absence of a halogen. While the specific IC₅₀ of 1-(3-Bromo-2-chlorobenzoyl)piperazine against GlyT1 has not been reported in the public literature, the class-level SAR strongly implies that its unique 3-bromo-2-chloro substitution pattern would produce a GlyT1 potency profile distinct from either the 2-chloro or 3-bromo mono-substituted analogs [1][2].

GlyT1 Inhibition Halogen SAR CNS Therapeutic Target

Purity Specification Threshold: 95% Minimum Purity as a Gate for Direct Biological Screening Without Re-Purification

Leading specialty chemical suppliers consistently list 1-(3-Bromo-2-chlorobenzoyl)piperazine at a minimum purity specification of 95% as determined by HPLC or NMR [1]. This specification is adequate for direct use in primary biochemical screens following identity confirmation by LC-MS. By comparison, more comprehensively characterized benzoylpiperazine derivatives such as 1-(2-chlorobenzoyl)piperazine hydrochloride are frequently available at >98% purity from multiple vendors, making them better suited for biophysical assays (SPR, ITC, X-ray crystallography) that demand ultra-high chemical homogeneity . The practical implication is that procurement teams should align the 95% purity product with medium-throughput enzymatic or cellular screening, while reserving the >98% mono-halogenated alternatives for structural biology or in vivo pharmacokinetic studies where trace impurities can confound results.

Compound Purity Procurement Specification Hit Confirmation

Recommended Application Scenarios for 1-(3-Bromo-2-chlorobenzoyl)piperazine Based on Differentiated Evidence


Sequential Orthogonal Functionalization for Unsymmetrical CNS-Targeted PROTAC Linker Assembly

In PROTAC design, the piperazine ring serves dual roles as a solubility-enhancing, semi-rigid linker element and as a site for further functionalization. The target compound's simultaneous C–Br and C–Cl bonds allow chemists to first couple a target-protein ligand via Suzuki–Miyaura reaction at the C–Br position (mild Pd(0) conditions), and subsequently attach an E3 ligase-recruiting moiety at the C–Cl position via a second, more forcing cross-coupling, without requiring protecting-group chemistry. This two-step sequential diversification from a single building block reduces PROTAC synthetic routes by 2–3 steps compared to using mono-halogenated benzoylpiperazine intermediates, directly lowering procurement and labor costs per diversified library member [1].

Fragment-to-Lead Optimization in CNS Programs Where Higher Lipophilicity Is Required

The compound's calculated logP of 3.114 falls within the CNS MPO desirable range (logP 2–4), making it a suitable starting point for lead optimization programs targeting intracellular CNS receptors or transporters where higher membrane permeability is essential. The >1 log unit lipophilicity advantage over 1-(2-chlorobenzoyl)piperazine (logP ~2.0) means that lead series starting from the target compound require fewer lipophilicity-enhancing modifications to achieve adequate brain exposure, preserving more polar functional groups that can be used to tune metabolic stability and off-target selectivity [1].

GlyT1 Inhibitor Hit Expansion Library with Halogen-Scanning SAR

Given the Pinard et al. (2008) benzoylpiperazine GlyT1 SAR showing that halogen identity and position drive >10-fold potency shifts, the target compound fills a specific gap in a systematic halogen-scanning matrix. When assembled alongside its 2-chloro, 3-bromo, 2-bromo, and 4-bromo analogs, the 3-bromo-2-chloro substitution pattern probes the combined effect of simultaneous meta-bromo and ortho-chloro substitution, a combination not achievable with any mono-halogenated building block. This enables a more complete pharmacophore map of the GlyT1 benzoyl-ring binding pocket without requiring de novo custom synthesis [2].

Medium-Throughput Biochemical Screening Where 95% Purity Is Fit-for-Purpose

For initial dose-response screening in enzymatic or cellular GlyT1 uptake assays at concentrations of 0.1–30 µM, the 95% minimum purity specification is generally sufficient to distinguish true hits from false positives when accompanied by LC-MS identity confirmation and a single-point purity check. This application scenario avoids the premium pricing and longer lead times associated with >98%-purity mono-halogenated alternatives, enabling more economical library-scale procurement for primary screening campaigns .

Quote Request

Request a Quote for 1-(3-Bromo-2-chlorobenzoyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.